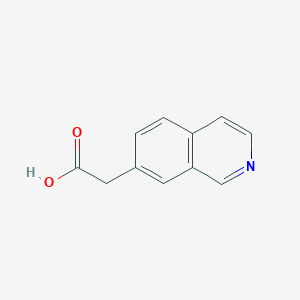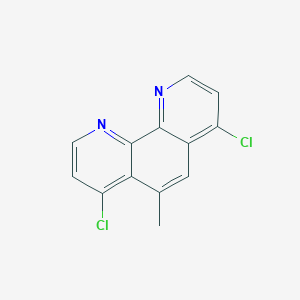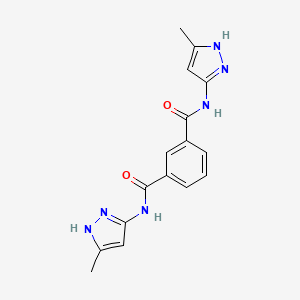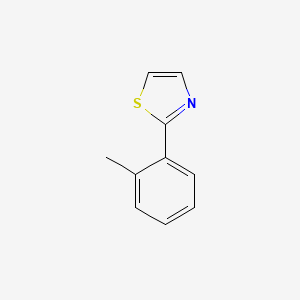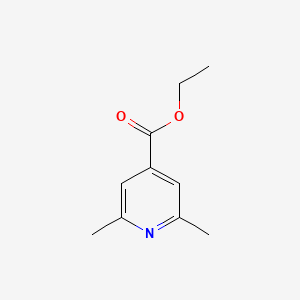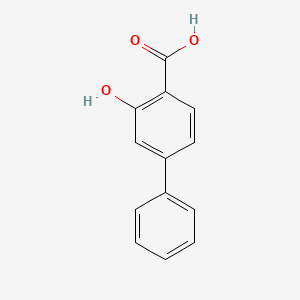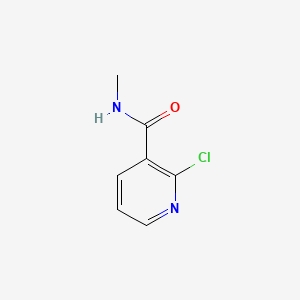
3-Chloro-2-fluoro-6-nitrophenol
概要
説明
“3-Chloro-2-fluoro-6-nitrophenol” is a chemical compound with the molecular formula C6H3ClFNO3 . It is a type of phenol, which is a class of aromatic organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom that is part of an aromatic ring .
Molecular Structure Analysis
The molecular weight of “3-Chloro-2-fluoro-6-nitrophenol” is approximately 191.544 Da . The compound contains one chlorine atom, one fluorine atom, and one nitro group (-NO2) attached to a phenol ring .Physical And Chemical Properties Analysis
The compound has a density of approximately 1.7±0.1 g/cm3, a boiling point of 260.0±40.0 °C at 760 mmHg, and a flash point of 111.1±27.3 °C . It also has certain optical properties such as an index of refraction of 1.599 and a polarizability of 15.7±0.5 10^-24 cm^3 .科学的研究の応用
Environmental Remediation and Sensing
Fluorescence Sensing for Water Safety
Research has shown that graphitic carbon nitride nanosheets can be used for the selective and sensitive detection of nitrophenols in aqueous solutions, highlighting potential applications in environmental monitoring and public safety (Rong et al., 2015). This suggests that 3-Chloro-2-fluoro-6-nitrophenol could potentially be detected in environmental samples using similar fluorescence-based methods.
Ultrasonic Remediation Techniques
Ultrasonic destruction has been explored for phenol and its derivatives, indicating a method for reducing their concentrations in contaminated water to non-hazardous levels (Kidak & Ince, 2006). This research could be relevant for decontaminating water sources from compounds like 3-Chloro-2-fluoro-6-nitrophenol.
Graphene Adsorption for Decontamination
Studies on the adsorption capabilities of graphene for removing chloro-nitrophenol from aqueous solutions reveal the effectiveness of graphene in purifying water contaminated with hazardous phenolic compounds (Mehrizad & Gharbani, 2014). This suggests a potential application in removing 3-Chloro-2-fluoro-6-nitrophenol from environmental samples.
Advanced Oxidation Processes (AOPs)
AOPs for Degradation of Phenolic Compounds
Comparative studies on various AOPs for degrading phenolic compounds like 4-chloro-2-nitrophenol indicate that methods such as UV/Fenton and UV/TiO2 are highly efficient (Saritha et al., 2007). These findings could be applied to the treatment of water contaminated with 3-Chloro-2-fluoro-6-nitrophenol, suggesting pathways for its degradation.
Chemical Synthesis and Drug Research
Indenoisoquinoline Topoisomerase I Poisons
Research into indenoisoquinoline topoisomerase I poisons has explored replacing the nitro group with other functional groups to retain biological activity while minimizing safety risks, suggesting a broader relevance in drug development (Beck et al., 2015). This indicates a potential pharmaceutical application where compounds like 3-Chloro-2-fluoro-6-nitrophenol could be used as intermediates or analogs in drug synthesis.
Safety and Hazards
特性
IUPAC Name |
3-chloro-2-fluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXNXZWZWUJJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525906 | |
| Record name | 3-Chloro-2-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-6-nitrophenol | |
CAS RN |
82419-40-7 | |
| Record name | 3-Chloro-2-fluoro-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82419-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

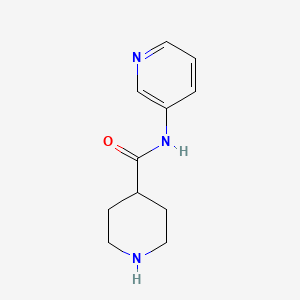

![Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1601429.png)
